REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:10]=[CH:9][N:8]2[C:11](I)=[CH:12][N:13]=[C:7]2[CH:6]=1)=O.O.[NH2:16][NH2:17]>C(O)C>[N:13]1[CH:12]=[CH:11][N:8]2[CH:9]=[CH:10][C:5]([C:3]([NH:16][NH2:17])=[O:2])=[CH:6][C:7]=12 |f:1.2|
|
Name
|
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=2N(C=C1)C(=CN2)I
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.414 mL
|
Type
|
reactant
|
Smiles
|
O.NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated to 70 deg C
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
FILTRATION
|
Details
|
The solid was filtered off
|
Type
|
WASH
|
Details
|
washed with ethyl acetate and ether
|
Type
|
CUSTOM
|
Details
|
then dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
N=1C=CN2C1C=C(C=C2)C(=O)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.209 g | |
YIELD: CALCULATEDPERCENTYIELD | 69.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |